Dihydro-3,3-diethyl-2,5-furandione

Vue d'ensemble

Description

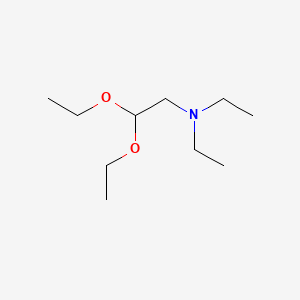

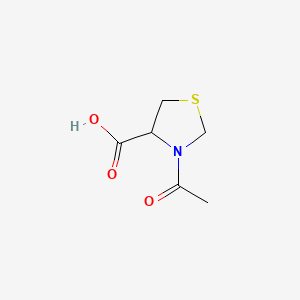

“Dihydro-3,3-diethyl-2,5-furandione” is a chemical compound with the molecular formula C8H12O3 . It is also known by other names such as 3,3-diethyloxolane-2,5-dione and 2,2-Diethylsuccinic anhydride .

Synthesis Analysis

The synthesis of “Dihydro-3,3-diethyl-2,5-furandione” involves a mixture of 2,2-diethylsuccinic acid and acetyl chloride heated under reflux for 2 hours. The mixture is then cooled, concentrated in vacuo, and reconcentrated three times after the addition of toluene .Molecular Structure Analysis

The molecular structure of “Dihydro-3,3-diethyl-2,5-furandione” is represented by the InChI string: InChI=1S/C8H12O3/c1-3-8(4-2)5-6(9)11-7(8)10/h3-5H2,1-2H3 . The compound has a molecular weight of 156.18 g/mol .Applications De Recherche Scientifique

Biomass Conversion and Polymer Production

Research on biomass conversion and the production of sustainable polymers heavily features furan derivatives. These compounds, derived from renewable resources, play a critical role in developing next-generation polymers and fuels. For instance, 5-Hydroxymethylfurfural (HMF) and its derivatives are pivotal in synthesizing monomers, polymers, and various functional materials due to their versatility and availability from plant biomass (Chernyshev et al., 2017). The study by Chernyshev and colleagues emphasizes the potential of furan derivatives in replacing non-renewable hydrocarbon sources, indicating a similar promise for Dihydro-3,3-diethyl-2,5-furandione in such applications.

Catalysis and Chemical Transformations

Furan derivatives are also extensively studied in catalysis and chemical transformations, indicating potential research applications for Dihydro-3,3-diethyl-2,5-furandione. For example, heterogeneous acid catalysts have been explored for converting carbohydrates into furfural and hydroxymethylfurfural, showcasing the efficiency of such catalysts in optimizing yields and supporting sustainable chemical processes (Agirrezabal-Telleria et al., 2014). This area of research demonstrates the utility of furan derivatives in advancing green chemistry and might highlight similar uses for Dihydro-3,3-diethyl-2,5-furandione in catalytic and transformation processes.

Propriétés

IUPAC Name |

3,3-diethyloxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-3-8(4-2)5-6(9)11-7(8)10/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBJDZLMEPZABX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(=O)OC1=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182624 | |

| Record name | Dihydro-3,3-diethyl-2,5-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydro-3,3-diethyl-2,5-furandione | |

CAS RN |

2840-69-9 | |

| Record name | Dihydro-3,3-diethyl-2,5-furandione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002840699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydro-3,3-diethyl-2,5-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H,5H-Benzo[ij]quinolizine-9-carboxaldehyde, 2,3,6,7-tetrahydro-](/img/structure/B1329721.png)

![N-[N-[(Phenylmethoxy)carbonyl]glycyl]-L-methionine](/img/structure/B1329727.png)

![Propanedinitrile, [bis(methylthio)methylene]-](/img/structure/B1329728.png)